molecular formula C9H8BrN3OS B1331406 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 406184-39-2

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B1331406
M. Wt: 286.15 g/mol
InChI Key: SLYDYXWQQJZQFZ-UHFFFAOYSA-N
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Description

The compound of interest, 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of thiosemicarbazide with various aldehydes or ketones in the presence of acid catalysts. For instance, the synthesis of N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been reported, showcasing the versatility of the triazole core in generating novel compounds with potential antibacterial activity . Similarly, Schiff base derivatives of 1,2,4-triazole thione have been synthesized through condensation reactions, further demonstrating the chemical reactivity of the triazole moiety .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been extensively studied using computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. These studies provide insights into the optimized molecular geometry, vibrational frequencies, and chemical shift values, which are often compared with experimental data from techniques like X-ray diffraction and NMR spectroscopy . The molecular geometry from these calculations can reveal intramolecular interactions such as hydrogen bonding, which are crucial for the stability and biological activity of the compounds.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of reactive sites in the molecule. For example, the thione group can participate in nucleophilic substitution reactions, while the hydroxyphenyl moiety can be involved in electrophilic aromatic substitution. The reactivity of these sites allows for the synthesis of a wide array of derivatives with different substituents, which can be tailored for specific biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. Computational studies have provided valuable information on thermodynamic parameters, molecular electrostatic potentials, and frontier molecular orbitals, which are indicative of the compound's reactivity and stability . Additionally, the solubility and crystalline properties of these compounds can be determined through experimental methods, which are essential for their practical application in drug development .

Scientific Research Applications

  • 5-BROMO-2-HYDROXYPHENACYL BROMIDE : This compound has a molecular formula of C8H6Br2O2. More details about its properties and applications can be found on ChemSpider .

  • 2-(5-Bromo-2-hydroxyphenyl)acetic acid : This compound has a CAS Number of 38692-72-7 and a molecular weight of 231.05. More information about its properties and applications can be found on Sigma-Aldrich .

  • 5′-Bromo-2′-hydroxyacetophenone : This compound has a CAS Number of 1450-75-5 and a linear formula of BrC6H3(OH)COCH3. More details about its properties and applications can be found on Sigma-Aldrich .

  • 5-BROMO-2-HYDROXYPHENACYL BROMIDE : This compound has a molecular formula of C8H6Br2O2. More details about its properties and applications can be found on ChemSpider .

  • 2-(5-Bromo-2-hydroxyphenyl)acetic acid : This compound has a CAS Number of 38692-72-7 and a molecular weight of 231.05. More information about its properties and applications can be found on Sigma-Aldrich .

  • 5′-Bromo-2′-hydroxyacetophenone : This compound has a CAS Number of 1450-75-5 and a linear formula of BrC6H3(OH)COCH3. More details about its properties and applications can be found on Sigma-Aldrich .

Safety And Hazards

As with any chemical compound, handling “5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c1-13-8(11-12-9(13)15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYDYXWQQJZQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425266
Record name AC1OA0XE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS RN

406184-39-2
Record name AC1OA0XE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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